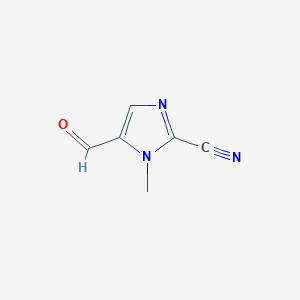
2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Similar pyrazoline derivatives have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can affect the activity of ache . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS overexpression and oxidative stress can negatively affect different cellular components .
Result of Action
Similar compounds have been associated with changes in ache activity and mda level in the brain of alevins in association with behavioral parameters, swimming potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or a base like sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into a more reduced state, potentially altering its biological activity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated pyrazoline compound .
Scientific Research Applications
2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on cellular processes and enzyme activities.
Medicine: Potential therapeutic applications due to its pharmacological activities, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents on the ring structure. Examples include:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 1-(4-ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline.
Uniqueness
What sets 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole apart is its specific combination of functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O4S/c1-39-30-19-18-24(20-31(30)40-2)28-21-29(36(33-28)41(37,38)26-16-10-5-11-17-26)27-22-35(25-14-8-4-9-15-25)34-32(27)23-12-6-3-7-13-23/h3-20,22,29H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHVTNRCUNVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2784945.png)
![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)

![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)

![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)
![N-butyl-2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-methylacetamide](/img/structure/B2784953.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)
![2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2784959.png)



